![molecular formula C17H16N4 B1267723 1,3-Bis(1H-benzo[d]imidazol-2-yl)propan CAS No. 7147-66-2](/img/structure/B1267723.png)

1,3-Bis(1H-benzo[d]imidazol-2-yl)propan

Übersicht

Beschreibung

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane, also known as BIP, is a type of organic compound belonging to the imidazole class of heterocyclic compounds. It is a versatile compound that has a wide range of applications in the field of scientific research. BIP can be synthesized through a variety of methods, and its chemical and physical properties make it a useful tool for a variety of lab experiments.

Wissenschaftliche Forschungsanwendungen

Synthese pharmazeutischer Wirkstoffe

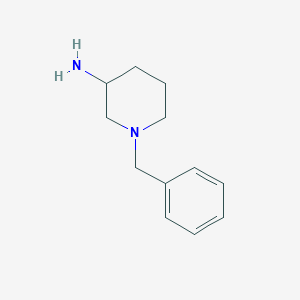

Imidazolderivate wie 1,3-Bis(1H-benzo[d]imidazol-2-yl)propan sind grundlegende Strukturen in vielen pharmazeutischen Wirkstoffen. Sie zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antibakterielle, antimykotische und antivirale Eigenschaften . Die Struktur der Verbindung kann modifiziert werden, um ihre Interaktion mit biologischen Zielstrukturen zu verbessern, was zur Entwicklung neuer Medikamente führt.

Antitumormittel

Das Strukturmotiv des Imidazols ist in Verbindungen vorhanden, die ein Potenzial in der Krebstherapie gezeigt haben. Derivate des Imidazols wurden synthetisiert und auf ihr Antitumorpotenzial gegen verschiedene Zelllinien untersucht . Die Bis(imidazol)-Struktur der fraglichen Verbindung könnte für ähnliche Anwendungen untersucht werden.

Supramolekulare Chemie

Die Bis(imidazol)-Struktur ist ideal für die Bildung von Wasserstoffbrückenbindungen, die in supramolekularen Anordnungen von entscheidender Bedeutung sind. Diese Verbindung könnte verwendet werden, um neuartige supramolekulare Systeme mit spezifischen Funktionen zu entwerfen, wie z. B. molekulare Erkennung oder selbstheilende Materialien .

Wirkmechanismus

Target of Action

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is a compound that contains an imidazole moiety . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives interact with their targets to exert their effects

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with enzymes such as topoisomerases, which are involved in DNA replication and repair, and can inhibit their activity, leading to potential anticancer effects . Additionally, 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane can form complexes with metal ions, enhancing its biological activity .

Cellular Effects

The effects of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane on various types of cells and cellular processes are profound. This compound has been tested on cell lines such as HepG2 (liver cancer cells), DLD-1 (colon cancer cells), and MDA-MB-231 (breast cancer cells), where it demonstrated high cytotoxic activities . It influences cell function by inducing apoptosis, disrupting cell signaling pathways, and altering gene expression . The compound’s ability to interfere with DNA replication and repair mechanisms further contributes to its cytotoxic effects.

Molecular Mechanism

At the molecular level, 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the activity of enzymes involved in DNA replication and repair . This binding can lead to the formation of DNA adducts, which interfere with the normal function of the DNA. Additionally, the compound can inhibit the activity of topoisomerases, enzymes that play a crucial role in maintaining DNA topology . These interactions result in the disruption of cellular processes and ultimately lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane remains stable under various conditions, maintaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions can lead to changes in cellular metabolism, influencing the overall physiological state of the organism.

Transport and Distribution

The transport and distribution of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is critical for its ability to modulate gene expression and disrupt cellular processes.

Eigenschaften

IUPAC Name |

2-[3-(1H-benzimidazol-2-yl)propyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4/c1-2-7-13-12(6-1)18-16(19-13)10-5-11-17-20-14-8-3-4-9-15(14)21-17/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPRGKDYGLKMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287675 | |

| Record name | 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7147-66-2 | |

| Record name | 7147-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

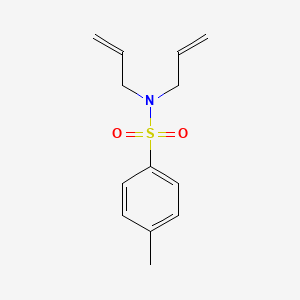

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)